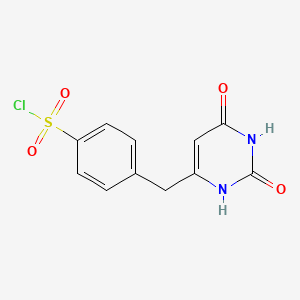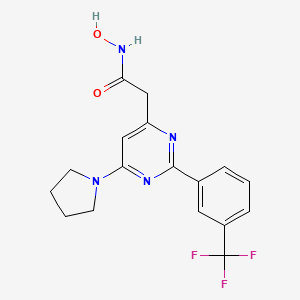
4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide typically involves the use of “click chemistry,” specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and selectivity in forming 1,2,3-triazoles.
Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors. For example, 4-methylbenzenesulfonyl chloride can be reacted with sodium azide to form 4-methylbenzenesulfonyl azide.
Reaction Conditions: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) in a suitable solvent like water or a mixture of water and an organic solvent.
Product Formation: The reaction proceeds smoothly at room temperature, leading to the formation of the desired 1,2,3-triazole product.
Industrial Production Methods
In an industrial setting, the synthesis of 4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of N-alkylated sulfonamides, while oxidation and reduction can yield various oxidized or reduced forms of the triazole ring.
科学研究应用
4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for drug development.
Materials Science: The triazole ring imparts unique electronic properties to the compound, making it useful in the development of organic semiconductors and other advanced materials.
Biological Research: The compound can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity. This inhibition can disrupt essential biological pathways, resulting in the desired therapeutic effects.
相似化合物的比较
Similar Compounds
4-Methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide: This compound has a similar structure but with a different arrangement of nitrogen atoms in the triazole ring.
4-Methyl-N-(1H-1,2,3-triazol-4-yl)benzenesulfonamide: This compound differs in the position of the nitrogen atoms within the triazole ring.
Uniqueness
4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
57241-10-8 |
|---|---|
分子式 |
C9H10N4O2S |
分子量 |
238.27 g/mol |
IUPAC 名称 |
4-methyl-N-(2H-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c1-7-2-4-8(5-3-7)16(14,15)12-9-6-10-13-11-9/h2-6H,1H3,(H2,10,11,12,13) |
InChI 键 |
NUOOWPBYCMKMJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


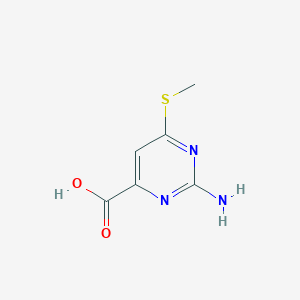
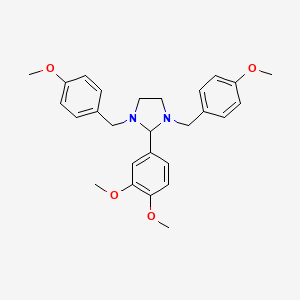

![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
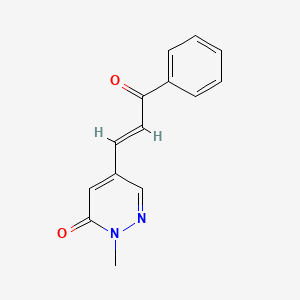

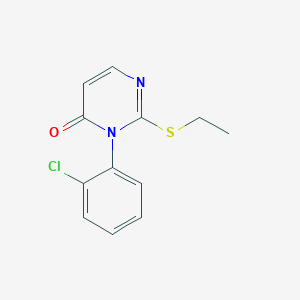
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)




